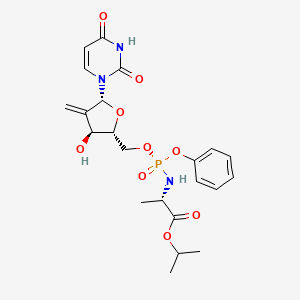
2'-Defluro-2'-methylene Sofosbuvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Defluro-2’-methylene Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as an antiviral agent. This compound is known for its role in the treatment of hepatitis C virus (HCV) infections. It is a modified form of Sofosbuvir, where the fluorine atom at the 2’ position is replaced with a methylene group, resulting in unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Defluro-2’-methylene Sofosbuvir involves several steps, including the preparation of the sugar fragment and the nucleoside coupling. One common method involves the use of lithium diisopropylamide (LDA)-promoted aldol addition of ethyl 2-fluoropropanoate to ®-glyceraldehyde acetonide . This reaction results in a mixture of stereoisomers that require additional resolution and downstream purification.
Industrial Production Methods
Industrial production methods for 2’-Defluro-2’-methylene Sofosbuvir focus on optimizing yield and stereoselectivity. The preparation method has the advantages of producing a richer required isomer without separating the intermediate, thereby greatly reducing production costs and being suitable for industrialized production .
Análisis De Reacciones Químicas
Types of Reactions
2’-Defluro-2’-methylene Sofosbuvir undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol additions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aldol addition reaction produces a mixture of stereoisomers that require further purification .
Aplicaciones Científicas De Investigación
2’-Defluro-2’-methylene Sofosbuvir has several scientific research applications, including:
Mecanismo De Acción
2’-Defluro-2’-methylene Sofosbuvir exerts its effects by inhibiting the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. As a prodrug, it is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate, which acts as a defective substrate for NS5B synthesis . This inhibition prevents the replication of the viral RNA, thereby reducing the viral load in infected individuals .
Comparación Con Compuestos Similares
Similar Compounds
Sofosbuvir: The parent compound, used as a direct-acting antiviral agent for hepatitis C.
2’-Alkene Sofosbuvir: Another derivative with similar antiviral properties.
GS-461203: The active metabolite of Sofosbuvir.
Uniqueness
2’-Defluro-2’-methylene Sofosbuvir is unique due to the replacement of the fluorine atom with a methylene group, which imparts distinct chemical and biological properties. This modification can lead to differences in pharmacokinetics, potency, and resistance profiles compared to other similar compounds .
Propiedades
Fórmula molecular |
C22H28N3O9P |
|---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35-/m0/s1 |
Clave InChI |
SLQAQPOMVKZSBV-RQBDIPKASA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
SMILES canónico |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


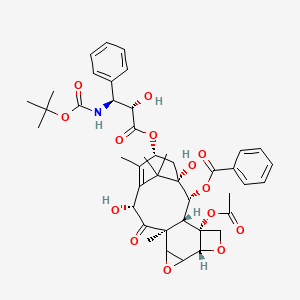
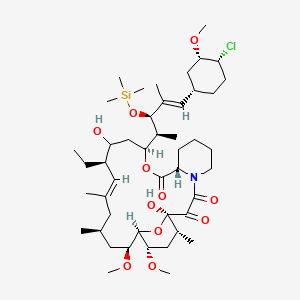
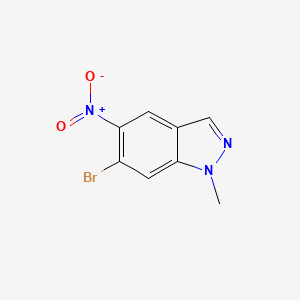
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

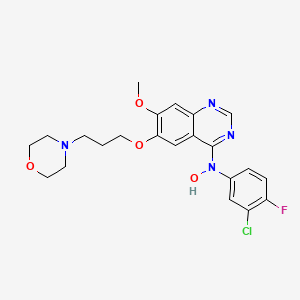
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
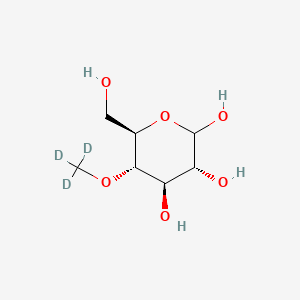
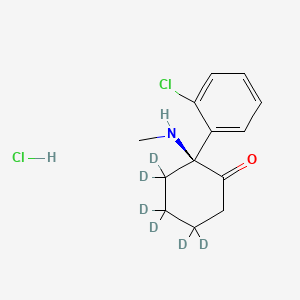
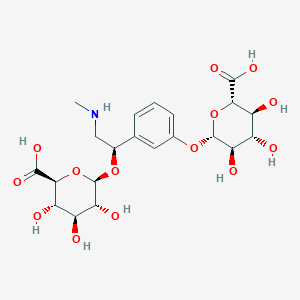
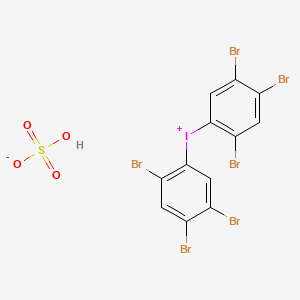
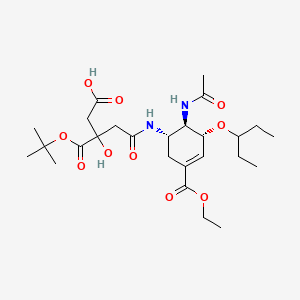
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
